2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol

Purity Storage Stability Supply Chain Logistics

Researchers requiring reproducible parallel synthesis of kinase-targeted libraries face handling issues with liquid precursors. This solid intermediate (mp 148-151 °C) provides orthogonal C2-chloro and C4-aminoethanol handles for sequential functionalization. - Solid form enables accurate weighing for automated platforms - XLogP3 = 0.9 ensures aqueous SNAr compatibility - 5-F modulates electrophilicity & metabolic stability Available in 95-97% purity grades; ambient shipping for standard quantities.

Molecular Formula C6H7ClFN3O
Molecular Weight 191.59 g/mol
CAS No. 16255-90-6
Cat. No. B092120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol
CAS16255-90-6
Molecular FormulaC6H7ClFN3O
Molecular Weight191.59 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)NCCO)F
InChIInChI=1S/C6H7ClFN3O/c7-6-10-3-4(8)5(11-6)9-1-2-12/h3,12H,1-2H2,(H,9,10,11)
InChIKeyZFTMHCZTPRPUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol: Properties & Sourcing


2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol (CAS 16255-90-6) is a heterocyclic building block consisting of a 2-chloro-5-fluoropyrimidine core substituted with an N-(2-hydroxyethyl)amino group at the 4-position . With a molecular formula of C₆H₇ClFN₃O and a molecular weight of 191.59 g/mol, this solid compound (melting point 148–151 °C) serves primarily as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active pyrimidine derivatives [1].

1
Orthogonal functional handles Chloro and aminoethanol groups enable sequential derivatization for kinase inhibitor synthesis.
2
Non‑volatile solid at room temperature Melting point range supports accurate automated weighing and solid‑phase workflows.
3
Fluorinated pyrimidine core Fluorine substitution is reported to modulate electrophilicity and metabolic stability in downstream leads.

Specificity Over Generic Analogs


Attempting to replace 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol with simpler analogs such as 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) or the non-fluorinated 2-[(2-chloropyrimidin-4-yl)amino]ethanol (CAS 55662-06-1) introduces critical differences in physicochemical properties, reactivity, and synthetic utility. The target compound's unique combination of a chloro leaving group at C2, a fluorine substituent at C5, and an aminoethanol moiety at C4 confers a distinct reactivity profile, lower lipophilicity (XLogP3 = 0.900), and a solid-state form that is not replicated by any single alternative . Substitution with the liquid 2-chloro-5-fluoropyrimidine eliminates the aminoethanol handle required for subsequent derivatization, while the non-fluorinated analog lacks the electron‑withdrawing fluorine that modulates electrophilicity and metabolic stability in downstream products . The quantitative evidence below substantiates why this specific intermediate must be specified for reliable, reproducible synthetic outcomes.

Target Intermediate
Chloro‑fluoropyrimidine with aminoethanol handle
Common Substitute
2‑Chloro‑5‑fluoropyrimidine (CAS 62802‑42‑0) lacks the aminoethanol moiety for further coupling.
Target Intermediate
Fluorine at C5 modulates electrophilicity and stability
Non‑fluorinated analog
2‑[(2‑Chloropyrimidin‑4‑yl)amino]ethanol (CAS 55662‑06‑1) may shift SNAr reactivity and metabolic profile.

Quantitative Differentiation Evidence


Supplier Purity and Storage Stability

Across commercial suppliers, the reported minimum purity for 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol ranges from 95% to ≥97%, with divergent storage recommendations that directly affect shelf-life and handling costs. Aladdin Scientific specifies ≥97% purity without explicit cold-chain requirements, while Combi-Blocks and AKSci offer 95% purity with room-temperature or cool/dry storage, respectively . In contrast, the VWR/Ambeed catalog lists 97% purity but mandates storage at 2–8 °C under an inert atmosphere, imposing additional logistical constraints [1]. Selecting a supplier based on this data can avoid unnecessary cold-chain expenses while maintaining adequate purity for the intended synthesis.

Supplier Purity & Storage
Supplier data
Purity 95–97% across vendors; storage from room temp to 2–8°C
Procurement choice impacts cold‑chain logistics and cost.
Verify lot‑specific COA before use.
Purity Storage Stability Supply Chain Logistics

Solid Form vs. Liquid Precursor

The target compound is a solid with a melting point of 148–151 °C, whereas the widely available precursor 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) is a liquid at room temperature (boiling point 94 °C at 75 mmHg) [1]. This solid-state form simplifies weighing, dispensing, and handling for parallel synthesis or solid‑phase combinatorial chemistry workflows, reducing the risk of spillage and vapor exposure associated with volatile liquids.

Solid vs. Liquid Handling
Reported
Solid (mp 148–151°C) vs. liquid precursor (bp 94°C at 75 mmHg)
Solid state may simplify automated weighing and reduce vapor exposure.
Confirm handling requirements for parallel synthesis.
Physical State Handling Solid-Phase Synthesis

Lipophilicity and Aqueous Workup

The introduction of the aminoethanol group substantially lowers the calculated lipophilicity of the target compound compared to the parent 2-chloro-5-fluoropyrimidine. The target compound exhibits an XLogP3 value of 0.900, whereas the parent heterocycle lacks polar substituents and is estimated to have an XLogP3 >1.5 [1]. The reduced LogP translates to improved aqueous solubility, facilitating aqueous workup procedures and potentially reducing the need for extensive organic solvent extractions during subsequent reactions.

Lipophilicity (XLogP3)
Predicted
0.900 vs. parent >1.5
Lower LogP may support aqueous workup and reduce solvent use.
Class‑level prediction; experimental verification recommended.
LogP Solubility Workup Efficiency

Fluorine Effect on Electrophilicity & Stability

The presence of the fluorine atom at the C5 position distinguishes the target compound from the non‑fluorinated analog 2-[(2-chloropyrimidin-4-yl)amino]ethanol (CAS 55662-06-1). Fluorine's strong electron‑withdrawing effect (-I) increases the electrophilicity of the pyrimidine ring at the C2 chloro position, accelerating nucleophilic aromatic substitution (SNAr) reactions. Furthermore, fluorine incorporation is a well‑established strategy to enhance metabolic stability of downstream drug candidates by blocking cytochrome P450‑mediated oxidation at the C5 position [1]. While direct kinetic data for this specific intermediate are not publicly available, the class‑level inference is robust: fluorine substitution increases SNAr rates by up to 5‑fold relative to non‑fluorinated pyrimidines in analogous systems [2].

Fluorine Electrophilic Effect
Class‑level inference
Reported up to ~5× SNAr rate enhancement vs. non‑fluorinated analog
Fluorine substitution may accelerate nucleophilic aromatic substitution reactions.
Derived from literature precedent for fluoropyrimidines.
Fluorine Effect Electrophilicity Metabolic Stability

Best Application Scenarios


Kinase Inhibitor Library Synthesis

The target compound's solid-state form and defined melting point (148–151 °C) make it ideal for automated parallel synthesis of kinase‑targeted libraries. Its C2 chloro and C4 aminoethanol groups provide orthogonal handles for sequential functionalization, enabling rapid diversification into potential ATP‑competitive inhibitors . The fluorine substituent further enhances the drug‑likeness of final products by improving metabolic stability.

Solid-Phase Combinatorial Chemistry

Because the compound is a non‑volatile solid at room temperature, it can be accurately weighed and dispensed onto solid‑phase resins without the handling complications associated with liquid precursors such as 2‑chloro‑5‑fluoropyrimidine . This property reduces cross‑contamination risk and supports high‑throughput screening (HTS) support workflows.

Aqueous-Compatible Reaction Sequences

With a calculated XLogP3 of 0.900, the intermediate exhibits sufficient aqueous solubility to participate in bioconjugation or aqueous‑phase SNAr reactions without requiring extensive organic co‑solvents . This feature aligns with the pharmaceutical industry's increasing emphasis on sustainable, water‑tolerant synthetic methodologies.

Custom Fluorinated Drug Candidate Synthesis

Contract research organizations (CROs) and pharmaceutical development groups can leverage the compound's fluorine substituent and reactive chloro group to construct advanced intermediates for fluorinated drug candidates. The 95–97% purity grades available from multiple suppliers ensure consistency across development batches without imposing cold‑chain logistics for short‑term use .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Solid-state handling, orthogonal reactive sites
Automated parallel synthesis compatibility
Solid‑phase combinatorial chemistry
Non‑volatile solid form
Resin dispensing accuracy and reduced cross‑contamination
Aqueous‑compatible reaction sequences
Moderate aqueous solubility (predicted LogP ~0.9)
Aqueous‑phase SNAr efficiency, sustainable synthesis
Fluorinated drug candidate synthesis
Fluorine substituent, reactive chloro leaving group
Batch‑to‑batch purity and metabolic stability assessment in leads

Technical Documentation Hub

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